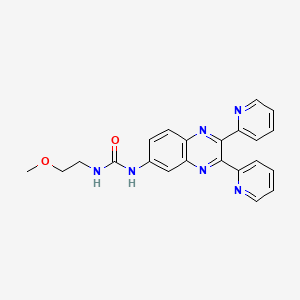![molecular formula C22H22N2O3S B5128034 N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5128034.png)
N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 11-7082 exerts its effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB proteins. IκB proteins normally bind to and sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. By inhibiting IKK, this compound 11-7082 prevents the phosphorylation and degradation of IκB proteins, leading to the retention of NF-κB in the cytoplasm and the suppression of its transcriptional activity.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have a range of biochemical and physiological effects, depending on the cell type and context in which it is used. In general, this compound 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in a variety of cell types. Additionally, this compound 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 11-7082 for laboratory experiments is its specificity for the IKK complex and NF-κB pathway. This allows researchers to investigate the effects of NF-κB inhibition on specific cellular processes without affecting other signaling pathways. Additionally, this compound 11-7082 is relatively stable and easy to use, making it a popular tool for a wide range of applications.
However, there are also limitations to the use of this compound 11-7082 in laboratory experiments. One potential issue is the off-target effects of the compound, which can lead to unintended consequences in cellular processes. Additionally, the use of this compound 11-7082 in animal studies is limited by its poor solubility and bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
Despite its potential as a therapeutic agent, there are still many unanswered questions about the mechanisms of action and potential side effects of N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 11-7082. Some potential future directions for research include:
1. Investigating the effects of this compound 11-7082 on other signaling pathways and cellular processes, to better understand its off-target effects.
2. Developing more potent and selective inhibitors of the IKK complex and NF-κB pathway, which could have improved efficacy and fewer side effects.
3. Investigating the potential of this compound 11-7082 as a therapeutic agent for a range of diseases, including cancer, autoimmune disorders, and viral infections.
4. Developing new formulations of this compound 11-7082 that improve its solubility and bioavailability, to increase its efficacy in animal studies and potential clinical applications.
Conclusion
In conclusion, this compound 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and has been shown to inhibit the activity of the IKK complex and NF-κB pathway. While there are still many unanswered questions about the mechanisms of action and potential side effects of this compound 11-7082, it remains a valuable tool for investigating the molecular mechanisms underlying various diseases.
Synthesemethoden
The synthesis of N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 11-7082 involves the condensation of 4-butoxybenzoic acid with 4-aminobenzophenone, followed by the reaction with thiophene-2-carbonyl chloride. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide 11-7082 has been widely used in scientific research as a tool to investigate the molecular mechanisms underlying various diseases. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune response, inflammation, and cell survival. By inhibiting NF-κB, this compound 11-7082 can modulate the expression of various genes involved in these processes, making it a valuable tool for studying the molecular pathways involved in disease progression.
Eigenschaften
IUPAC Name |
N-[4-[(4-butoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-2-3-14-27-19-12-6-16(7-13-19)21(25)23-17-8-10-18(11-9-17)24-22(26)20-5-4-15-28-20/h4-13,15H,2-3,14H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJQAUHFKWBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5127953.png)
![3-butoxy-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5127958.png)
![5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127964.png)
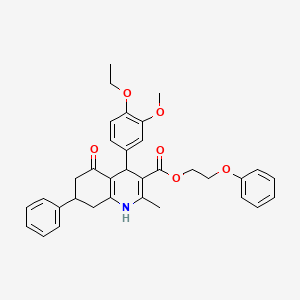
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B5127978.png)
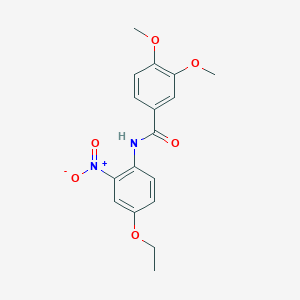
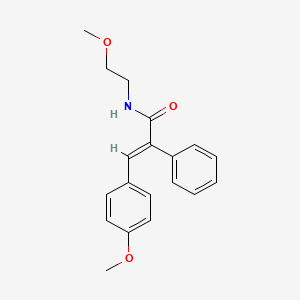
![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)

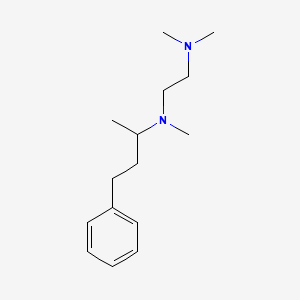
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5128027.png)
![1-methyl-4-(10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinolin-8-yl)pyridinium iodide](/img/structure/B5128038.png)
![2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5128048.png)
